1-Formyl-2-methoxypyrrolidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

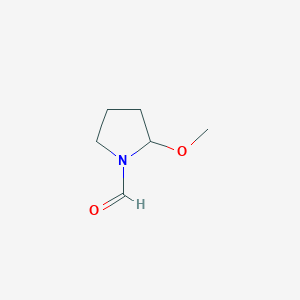

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61020-06-2 |

|---|---|

Molekularformel |

C6H11NO2 |

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

2-methoxypyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C6H11NO2/c1-9-6-3-2-4-7(6)5-8/h5-6H,2-4H2,1H3 |

InChI-Schlüssel |

DIMCOLKYJNAEQA-UHFFFAOYSA-N |

SMILES |

COC1CCCN1C=O |

Kanonische SMILES |

COC1CCCN1C=O |

Herkunft des Produkts |

United States |

Structural Context and Significance of Pyrrolidine Heterocycles

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govmdpi.com This structural motif is prevalent in a vast array of biologically active natural products, including many alkaloids, vitamins, and hormones. mdpi.comwsu.edu Its significance is further underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: As a saturated, sp³-hybridized ring system, pyrrolidine is non-planar, a characteristic that allows for the efficient exploration of three-dimensional pharmacophore space in drug design. nih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, making it a crucial building block in asymmetric synthesis for creating chiral compounds with specific biological activities. nih.gov The amino acid L-proline, for example, is a widely used chiral starting material and organocatalyst. nih.gov

Synthetic Versatility: The pyrrolidine nucleus is a versatile scaffold that can be readily functionalized, enabling the synthesis of diverse molecular libraries for drug discovery and development programs. wsu.edumdpi.com

The asymmetric synthesis of substituted pyrrolidines is an area of intense research, with numerous methods developed to control the stereochemical outcome of reactions. wsu.edumdpi.com These methods are critical for accessing enantiomerically pure compounds that are often required for potent and selective biological activity. mdpi.com

Overview of Formyl and Methoxy Functionalization in Cyclic Amines

Electrochemical Synthesis Routes

Electrochemical methods offer a powerful and environmentally benign alternative to traditional chemical synthesis. The direct use of electrons as reagents can circumvent the need for hazardous oxidizing or reducing agents, often leading to milder reaction conditions and improved selectivity. cardiff.ac.uk

Anodic Methoxylation of N-Formylpyrrolidine

A primary route for the synthesis of this compound is the anodic methoxylation of N-formylpyrrolidine. cardiff.ac.uksoton.ac.uk This process, often referred to as a Shono-type reaction, involves the oxidation of the amide at the anode in the presence of methanol. researchgate.net

The efficiency and selectivity of the anodic methoxylation of N-formylpyrrolidine are highly dependent on several reaction parameters. Key factors that have been investigated include current density, substrate concentration, supporting electrolyte, and electrode material. cardiff.ac.ukbeilstein-journals.org

In a typical procedure, the electrolysis of N-formylpyrrolidine is carried out in methanol with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate or tetraethylammonium (B1195904) tetrafluoroborate. prepchem.comscispace.com The use of an undivided cell is common, where the cathodic reaction is the evolution of hydrogen, which helps to neutralize the acid formed at the anode. soton.ac.uksci-hub.ru

The choice of anode material is critical. Glassy carbon and carbon-filled polyvinylidene fluoride (B91410) (PVDF) anodes have been successfully employed. cardiff.ac.ukworktribe.com It has been observed that using a graphite (B72142) electrode can suppress the formation of the dimethoxylated byproduct. cardiff.ac.uk

The influence of current and flow rate has been studied extensively. Increasing the current can lead to higher conversion rates, but excessive current may promote the formation of the dimethoxylated side product, 2,5-dimethoxypyrrolidine. cardiff.ac.uk Temperature control is also important, as higher currents and flow rates can generate heat; applying cooling can maintain selectivity and achieve high conversion. cardiff.ac.uk For instance, maintaining the temperature at 25 °C resulted in a 94% conversion and an 87% isolated yield. cardiff.ac.uk

Table 1: Effect of Current and Flow Rate on the Methoxylation of N-Formylpyrrolidine Data sourced from multiple experimental studies.

| Current (mA) | Flow Rate (mL/min) | Conversion of N-Formylpyrrolidine (%) | Notes | Reference |

|---|---|---|---|---|

| 100 | Not Specified | ~75 | Formation of desired product. | cardiff.ac.uk |

| 140 | Not Specified | ~90 | Formation of ~2% dimethoxylated side product. | cardiff.ac.uk |

| 160 | 0.25 | 78 (mono-methoxylated), 16 (di-methoxylated) | Remaining starting material observed. | cardiff.ac.uk |

| 640 | Not Specified | 8 (mono-methoxylated), 83 (di-methoxylated) | High current favors dimethoxylation. | cardiff.ac.uk |

| Not Specified | 1.0 | 94 | Cooling applied to maintain 25 °C. | cardiff.ac.uk |

High product yields and current efficiencies are achievable under optimized conditions. In one example, the electrolysis of 17.7 g of N-formylpyrrolidine in methanol with tetramethylammonium tetrafluoroborate as the conducting salt resulted in a product yield and current efficiency of 86.6%. prepchem.com

In microfluidic electrolysis cells, yields of over 95% for 2-methoxy-N-formylpyrrolidine have been reported. sci-hub.ru At a cell current of 30 mA, a current efficiency of 100% was achieved, which decreased to approximately 85% at 40 mA. sci-hub.ru The addition of non-ionic surfactants, such as Brij L23, has been shown to significantly improve the current efficiency, approaching 1.0 while maintaining high selectivity. researchgate.netsoton.ac.uk

The generally accepted mechanism for the anodic methoxylation of amides like N-formylpyrrolidine involves a series of steps. beilstein-journals.org The initial step is an electron transfer from the amide to the anode, forming a cation radical. thieme-connect.com This is followed by deprotonation and a further oxidation to generate an iminium ion. beilstein-journals.org This highly electrophilic intermediate is then trapped by the solvent, methanol, to yield the final methoxylated product. beilstein-journals.orgthieme-connect.com

Cyclic voltammetry studies of N-formylpyrrolidine show a well-defined, irreversible oxidation peak at approximately +1.89 V vs SCE, confirming the electrochemical activity of the compound. soton.ac.ukresearchgate.net The mechanism does not appear to be altered by the presence of non-ionic surfactants, as no significant shift in the oxidation potential is observed. soton.ac.ukresearchgate.net

Two potential mechanisms for the initial oxidation have been proposed:

A direct electron transfer from the amide to the anode, followed by proton transfer. thieme-connect.com

A mechanism involving the supporting electrolyte, particularly with nitrate (B79036) salts. thieme-connect.com

Ultimately, the formation of the crucial carbenium/iminium ion intermediate is the key step that leads to the final product upon reaction with an alcohol. thieme-connect.com

Continuous Flow Electrochemical Reactor Applications in Synthesis Optimization

Continuous flow electrochemical reactors offer significant advantages for the synthesis of this compound, including precise control over reaction conditions, enhanced mass transfer, and simplified scale-up. cardiff.ac.uksoton.ac.uk These reactors typically feature a narrow interelectrode gap, which allows for electrolysis with low electrolyte concentrations. acs.org

Microfluidic electrolysis cells have demonstrated the ability to achieve very high conversions (over 90%) in a single pass, enabling the production of several grams of product per hour under optimized conditions. researchgate.netsci-hub.ru The use of extended channel lengths in these cells allows for higher flow rates and, consequently, an increased rate of product formation. soton.ac.uk

Self-optimizing electrochemical platforms have been developed, utilizing real-time monitoring techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC) to automatically adjust reaction conditions for optimal outcomes. worktribe.com This approach treats the reactor as a 'black box' and employs algorithms to efficiently find the best experimental parameters. worktribe.com For the methoxylation of 1-formylpyrrolidine (B1209714), a self-optimizing system found optimal conditions at a flow rate of 1.0 cm³/min, achieving a product percentage of 93%. worktribe.com

Table 2: Performance of Different Flow Electrochemical Reactors for the Synthesis of this compound

| Reactor Type | Key Feature | Achieved Conversion/Yield | Production Rate | Reference |

|---|---|---|---|---|

| Microfluidic Electrolysis Cell | Single channel | >95% yield | Several grams per hour | sci-hub.ru |

| Extended Channel Microflow Cells | Longer channel length | High fractional conversions | Increased product formation rate | soton.ac.uk |

| Spiral Microflow Cell | Spiral microchannel | 94% consumption of starting material | >100 g per day | acs.org |

| Self-Optimizing Reactor with GC | Automated optimization | 93% product percentage | Not specified | worktribe.com |

| Ion Electrochemical Microreactor | Commercial equipment | 94% conversion (87% isolated yield) | 1.35 g/h | cardiff.ac.uk |

Precursor Synthesis and Related Formylation Chemistry

The primary precursor for the synthesis of this compound is N-formylpyrrolidine. This starting material is typically prepared through conventional formylation procedures. scispace.com These methods include the reaction of pyrrolidine with formamide, ethyl formate, or acetic formic anhydride. scispace.com

The chemistry of N-acyl-N,O-acetals, the class of compounds to which this compound belongs, is of significant interest. These compounds serve as precursors to N-acylimininium ions, which are valuable intermediates for forming new carbon-carbon bonds. scispace.com

Preparation of N-Formylpyrrolidine and its Homologs

The synthesis of N-formylpyrrolidine is a critical first step in accessing this compound. Various methods have been established for the N-formylation of pyrrolidine and its related homologs.

One common approach involves the reaction of pyrrolidine with a suitable formylating agent. A high-purity preparation of N-formylpyrrolidine can be achieved by reacting pyrrolidine with an organic acid, such as formic acid, at temperatures ranging from 60 to 200°C. google.com This reaction initially forms the corresponding salt, which upon dehydration, yields the desired N-formylpyrrolidine. google.com The dehydration can be carried out by direct heating to distill off the water or through azeotropic distillation using solvents like benzene, toluene, or n-hexane. google.comgoogle.com

Alternatively, N-formylpyrrolidine can be prepared by reacting pyrrolidine with an organic acid ester of the formula HCOOR, where R can be a C1-C4 aliphatic chain or an aromatic group like phenyl or benzyl. google.com This reaction is typically conducted at temperatures between 80 and 180°C, with the corresponding alcohol being removed to drive the reaction to completion. google.com High-purity N-formylpyrrolidine is then obtained through distillation under reduced pressure. google.com

The following table summarizes representative methods for the synthesis of N-formylpyrrolidine:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Pyrrolidine, Formic Acid | 60-200°C, then dehydration | N-Formylpyrrolidine | High | google.com |

| Pyrrolidine, Ethyl Formate | 80-180°C, removal of ethanol | N-Formylpyrrolidine | High | google.com |

| Piperidine, Formic Acid | Heat to 100-200°C, dehydration | N-Formylpiperidine | 98% | google.com |

General Formylation Strategies for Pyrrolidine Ring Systems

The introduction of a formyl group onto the nitrogen atom of a pyrrolidine ring is a fundamental transformation in organic synthesis. Several general strategies have been employed for this purpose.

A widely used method for the formylation of secondary amines, including pyrrolidine, is the use of formic acid. rsc.org This straightforward approach is often effective and proceeds under relatively mild conditions. rsc.org Another common formylating agent is ethyl formate. scispace.com

More specialized formylation procedures can also be applied. For instance, the Vilsmeier reagent, generated from oxalyl chloride and a formamide, can be used to formylate amines. rsc.orgnih.gov This method leads to the formation of a formamidinium salt, which can then be further manipulated. rsc.orgnih.gov

The electrochemical methoxylation of N-formylpyrrolidine represents a direct route to this compound. prepchem.comworktribe.comsyrris.com This process involves the electrolysis of N-formylpyrrolidine in methanol, often in the presence of a conducting salt like tetramethylammonium tetrafluoroborate. prepchem.com This method can provide high yields of the desired product. prepchem.comsyrris.com A study on the electrochemical methoxylation of N-formylpyrrolidine in a continuous flow reactor demonstrated the potential for high-throughput synthesis. worktribe.comsyrris.com

The following table outlines various formylation and subsequent functionalization strategies for pyrrolidine systems:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

| N-Formylpyrrolidine | Electrolysis in Methanol, Tetramethylammonium tetrafluoroborate | This compound | 86.6% | prepchem.com |

| Secondary Amines (e.g., dicyclopentylamine) | 1. Formic Acid; 2. Oxalyl chloride | N-Formyl derivative, then Vilsmeier complex | Not specified | rsc.org |

| N-Formylpyrrolidine | Anodic oxidation in Methanol with Bu4NBF4 | This compound | 97% | scispace.com |

These advanced synthetic methodologies provide efficient pathways to this compound and its precursors, enabling further exploration of their chemical properties and applications.

Comprehensive Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the 1-Formyl-2-methoxypyrrolidine molecule, including their chemical environment, connectivity, and stereochemistry. The analysis of its ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The data from these spectra are in complete agreement with the proposed structure.

The presence of the formyl group (CHO) introduces rotational isomers (rotamers) due to the partial double-bond character of the C-N amide bond. This can result in the appearance of two sets of signals for the protons near the formyl group, although one isomer is often predominant.

A representative analysis of the major rotamer in the ¹H NMR spectrum is detailed below.

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Notes |

| Formyl Proton (-CHO) | ~8.0 - 8.2 | Singlet (s) | Appears downfield due to the deshielding effect of the carbonyl group. |

| H-2 (CH-OCH₃) | ~4.8 - 5.0 | Doublet of doublets (dd) or Multiplet (m) | The proton on the carbon bearing the methoxy (B1213986) group. Its chemical shift is significantly downfield due to the two adjacent electronegative atoms (N and O). |

| Methoxy Protons (-OCH₃) | ~3.3 - 3.4 | Singlet (s) | A characteristic sharp signal for the three equivalent protons of the methoxy group. |

| Pyrrolidine (B122466) Ring Protons (H-3, H-4, H-5) | ~1.8 - 2.2 and ~3.2 - 3.6 | Multiplets (m) | These protons appear as complex, overlapping multiplets. The protons on C-5, adjacent to the nitrogen atom, are typically found further downfield (~3.2-3.6 ppm) than the H-3 and H-4 protons. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency. The presence of rotamers can lead to more complex spectra.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The FTIR spectrum of this compound provides clear evidence for its key structural features.

The most prominent absorption band is associated with the carbonyl (C=O) group of the formyl amide. This strong band is a reliable indicator of the compound's structure. Another key absorption is that of the C-O-C single bond of the methoxy group.

Interactive Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Amide (Formyl) | ~1670 - 1690 | Strong |

| C-H Stretch | Alkane (Pyrrolidine Ring) | ~2850 - 2960 | Medium-Strong |

| C-O-C Stretch | Ether (Methoxy) | ~1070 - 1150 | Medium-Strong |

| C-N Stretch | Amide | ~1400 | Medium |

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule but is generally not interpreted in detail for basic functional group identification.

Chromatographic Techniques for Purity Assessment and Process Monitoring

Chromatographic methods are vital for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. It is particularly useful for determining

Mechanistic Investigations and Transformation Pathways of 1 Formyl 2 Methoxypyrrolidine

Elucidation of Electrochemical Reaction Mechanisms

The electrochemical behavior of 1-Formyl-2-methoxypyrrolidine is a key area of investigation, with studies focusing on its oxidation and reduction pathways. The methoxylation of 1-formylpyrrolidine (B1209714) has been a subject of study in continuous flow electrochemical reactors. worktribe.com This reaction has been used as a benchmark to characterize the performance of such reactors. worktribe.com

Cyclic voltammetry has been employed to investigate the electrochemical properties of related compounds, such as N-acetyl-2-methoxypyrrolidine. rsc.org While direct studies on this compound are not extensively detailed in the provided results, the electrochemical methoxylation of 1-formylpyrrolidine serves as a significant model. worktribe.com This process involves the oxidation of the pyrrolidine (B122466) ring, leading to the introduction of a methoxy (B1213986) group at the C-2 position. worktribe.com The reaction is typically carried out in methanol (B129727), which acts as both the solvent and the source of the methoxy group. worktribe.com

The efficiency of this electrochemical process can be influenced by various factors, including current, flow rate, and the nature of the electrodes. worktribe.com For instance, studies have been conducted using a carbon-filled polyvinylidene fluoride (B91410) anode and a stainless steel cathode. worktribe.com The formation of this compound is a result of the electrochemical oxidation of 1-formylpyrrolidine. prepchem.com

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is characterized by the interplay of its three main functional components: the methoxy group, the formyl moiety, and the pyrrolidine ring.

The methoxy group at the C-2 position is a key site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby expanding the synthetic utility of the parent molecule. The reactivity of α-methoxyamides, a class of compounds to which this compound belongs, has been explored in reactions with nucleophiles like malononitrile (B47326) in the presence of a catalyst such as TiCl4. cyberleninka.ru The presence of the methoxy group can influence the hole transport properties in carbazole-based compounds, where methoxy-substitutions can reduce hole mobilities due to enhanced molecular polarity. rsc.org

In related systems, such as (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid, the methoxy group can be replaced by other functional groups through nucleophilic substitution reactions. This suggests a similar potential for this compound to undergo analogous transformations. The introduction of the methoxy group itself can be achieved through various synthetic routes, including nucleophilic substitution on a pyrrolidine diol intermediate. vulcanchem.com

The formyl group attached to the nitrogen atom offers a versatile handle for a range of chemical transformations. It can be removed under specific conditions, for instance, by exposure to anhydrous hydrazine (B178648) vapor, a method used for deblocking N-terminal formyl groups in proteins. nih.gov This deprotection can be crucial for subsequent functionalization of the pyrrolidine nitrogen.

The formyl group can also be reduced to a hydroxymethyl group. For example, formyl aza-C-glycosides, which contain a formyl group, can be reduced to the corresponding hydroxymethyl derivatives. acs.org This type of reduction opens up pathways to synthesize various pyrrolidine-based homoazasugars. acs.org Furthermore, the formyl group can participate in condensation reactions. The N-formylation of pyrrolidine itself has been studied, indicating the reactivity of the amine with formylating agents. researchgate.net The switchable N-formylation of tryptamines using CO2 highlights the potential for the formyl group to be introduced and transformed under specific catalytic conditions. rsc.org

The pyrrolidine ring itself is a robust scaffold but can undergo specific transformations, most notably ring-opening reactions. These reactions often proceed via the cleavage of the C–N bond and can be initiated by various means, including the use of Lewis acids and photoredox catalysis. nih.govchemrxiv.orgacs.org The ring opening of N-acyl pyrrolidines, a class that includes this compound, can generate reactive intermediates like aminoketyl radicals. nih.govthieme-connect.de

These intermediates can then be trapped with various reagents, allowing for the introduction of new functional groups. thieme-connect.de The stability of the pyrrolidine ring is a significant factor, and its reactivity is often influenced by the substituents present. For instance, the presence of an aryl or ester group at the C2-position can facilitate reductive ring opening. nih.gov The functionalization of the pyrrolidine ring at the α-position is another important area of reactivity, enabling the synthesis of α-aryl-substituted pyrrolidines. rsc.org

Regioselective and Stereoselective Aspects of Transformations

The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in directing the outcome of chemical transformations. The synthesis of 2-substituted pyrrolidines often involves stereoselective methods to control the configuration of the newly formed chiral centers. nih.govacs.org For instance, the use of chiral auxiliaries like (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and its enantiomer (RAMP) has been instrumental in achieving high levels of stereoselectivity in the synthesis of various chiral compounds. researchgate.netresearchgate.net

Computational analyses have been employed to understand the stereoselective synthesis of substituted pyrrolidines, particularly in reactions like the aza-Cope-Mannich tandem reaction. emich.edu These studies help in predicting which stereoisomer will be preferentially formed based on the reaction conditions and the nature of the substituents. emich.edu The development of asymmetric 'clip-cycle' syntheses has also provided a powerful tool for the enantioselective formation of substituted pyrrolidines. whiterose.ac.uk

In the context of this compound, the stereocenter at the C-2 position, where the methoxy group is attached, is of particular importance. Any transformation involving this center or adjacent positions must consider the stereochemical implications. The development of stereoselective methods for the synthesis of 2-substituted pyrrolidines highlights the importance of controlling the three-dimensional arrangement of atoms to achieve desired biological activities or chemical properties. nih.govacs.orgrsc.org

Role As a Key Synthetic Intermediate in Organic Synthesis

Utilization in the Construction of Functionalized Pyrrolidine (B122466) Scaffolds

The ability of 1-Formyl-2-methoxypyrrolidine to generate a cyclic acylimmonium ion makes it a useful tool for introducing the pyrrolidine ring into other molecules. scispace.com This reactive intermediate can undergo amidoalkylation reactions with various nucleophiles, such as arenes, leading to the formation of C-C bonds and the construction of more elaborate functionalized pyrrolidine scaffolds. scispace.com This methodology provides a pathway to synthesize pyrrolidine-containing compounds that are of interest in medicinal chemistry and natural product synthesis. nih.gov

Integration into Multi-Step Organic Syntheses

The pyrrolidine ring is a core structure in many biologically active compounds. This compound can be integrated into multi-step synthetic sequences to access these complex targets. For instance, derivatives of 2-methoxypyrrolidine (B170242) are used in the synthesis of GABA uptake inhibitors. uni-muenchen.de The formyl group can be hydrolyzed or reduced, and the methoxy (B1213986) group can be displaced to introduce further diversity into the molecule.

Comparison with Other Pyrrolidine-Based Building Blocks

This compound is one of several activated pyrrolidine derivatives used in organic synthesis. Other notable examples include N-Boc-2-pyrrolidinone and various enantiomerically pure proline derivatives. Compared to N-Boc-2-pyrrolidinone, which is primarily used to introduce a protected pyrrolidine ring via nucleophilic attack on the carbonyl group, this compound allows for electrophilic substitution at the 2-position via the acylimmonium ion.

Chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) are widely used for asymmetric α-alkylation of aldehydes and ketones. researchgate.netthieme-connect.com While these share the pyrrolidine core, their primary function is to induce stereoselectivity in reactions adjacent to a carbonyl group, a different role than the electrophilic functionalization enabled by this compound. Other related building blocks include (S)-(-)-1-Formyl-2-(methoxymethyl)pyrrolidine and 1-(tert-Butoxycarbonyl)-2-(methoxymethyl)pyrrolidine-2-carboxylic acid, which offer alternative functional handles and protecting group strategies for more complex synthetic endeavors. chemspider.combldpharm.com The choice of building block depends on the specific synthetic strategy and the desired final product. In some cases, inverted building blocks of pyrrolidine derivatives are used to synthesize compounds with selective activity against multidrug-resistant bacteria. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and energetic landscape of molecules like 1-Formyl-2-methoxypyrrolidine. These studies can determine key parameters such as orbital energies, charge distributions, and the energies of different molecular states.

Theoretical investigations into related compounds, such as N-formylpyrrolidine and its derivatives, provide a basis for understanding the electronic structure of this compound. For instance, studies on the inversion barrier of 2-lithio-N-formylpyrrolidine using DFT (B3LYP/6-31+G*) have calculated activation barriers, suggesting that substituents and solvent effects significantly influence the energetics and stability of the pyrrolidine (B122466) ring. nih.gov The presence of the methoxy (B1213986) group at the C2 position in this compound is expected to further influence the electronic distribution and reactivity.

The electronic properties of pyrrolidine derivatives are of interest in various applications, including as corrosion inhibitors, where quantum chemical parameters are used to predict their efficacy. chemrevlett.com The electronic effects of the formyl and methoxy groups on the pyrrolidine ring can be analyzed through calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial in determining the molecule's reactivity towards nucleophiles and electrophiles.

Below is a hypothetical data table of key quantum chemical parameters for this compound, derived from typical values for similar N-acylpyrrolidine structures.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the electronic stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Total Energy | -478 Hartree | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Note: These values are illustrative and based on general trends for similar molecules, not from a direct computational study of this compound. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules over time. nih.gov For this compound, MD simulations can reveal the preferred conformations of the pyrrolidine ring and the orientation of the formyl and methoxy groups.

The pyrrolidine ring is known to adopt various puckered conformations, often described as envelope or twist forms. The presence of substituents significantly influences the energetic preference for these conformations. Computational studies on N-acylpyrrolidines have shown that the amide bond can exist in both cis and trans conformations, with the trans form generally being more stable. acs.org The energy barrier to rotation around the C-N amide bond is substantial due to its partial double-bond character. researchgate.net

For this compound, the interplay between the formyl group, the methoxy group, and the pyrrolidine ring would lead to a complex potential energy surface. MD simulations can map out this surface, identifying the lowest energy conformers and the transition states that connect them. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.

The following table summarizes the expected major and minor conformers of this compound based on studies of related compounds.

| Conformer Feature | Description | Predicted Relative Population |

| Amide Bond | Trans conformation of the formyl group relative to the pyrrolidine ring. | Major |

| Cis conformation of the formyl group relative to the pyrrolidine ring. | Minor | |

| Pyrrolidine Ring Pucker | Envelope conformations with either the C3 or C4 atom out of the plane. | Likely predominant |

| Twist conformations. | Possible, likely higher in energy | |

| Methoxy Group Orientation | Pseudo-axial or pseudo-equatorial orientation relative to the pyrrolidine ring. | Dependent on ring pucker and amide conformation |

| Note: The relative populations are qualitative predictions based on the known conformational preferences of N-acylpyrrolidines. |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry can be used to model reaction mechanisms, providing detailed information about the structures and energies of transition states and intermediates. mdpi.com For this compound, computational studies can explore potential reactions such as oxidation, reduction, or nucleophilic substitution.

A relevant area of investigation is the electrochemical methoxylation of N-formylpyrrolidine, a reaction that has been studied experimentally and can be modeled computationally. researchgate.netresearchgate.net This reaction proceeds via the formation of an iminium cation intermediate, which is then trapped by methanol (B129727). A similar pathway could be envisaged for this compound, although the existing methoxy group would likely influence the regioselectivity and rate of the reaction.

Computational studies can delineate the energy profile for such a reaction, calculating the activation energies for each step. emich.edu This allows for the identification of the rate-determining step and provides insights into how the reaction might be optimized. For example, a theoretical study on the inversion of 2-lithio-N-formylpyrrolidine highlighted the role of solvation and aggregation in determining the reaction mechanism and rate. nih.gov

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of the formyl group in this compound is outlined in the table below, with estimated relative energies for the key species.

| Step | Species | Predicted Relative Energy (kcal/mol) | Description |

| 1 | Reactant | 0 | This compound |

| 2 | Protonated Reactant | +5 | Protonation of the formyl oxygen |

| 3 | Transition State 1 | +15 | Nucleophilic attack of water |

| 4 | Tetrahedral Intermediate | -2 | Formation of a hemiaminal-like intermediate |

| 5 | Transition State 2 | +12 | Proton transfer |

| 6 | Protonated Amine Intermediate | -8 | Cleavage of the C-N bond |

| 7 | Products | -15 | 2-Methoxypyrrolidine (B170242) and formic acid |

| Note: The energy values are illustrative and intended to represent a plausible reaction profile based on general principles of reaction mechanisms. |

Emerging Research Directions and Advanced Applications

Potential Applications in Materials Science

The exploration of N-acylpyrrolidine derivatives, the class to which 1-Formyl-2-methoxypyrrolidine belongs, in materials science is an expanding field. These compounds can serve as monomers or building blocks for the creation of functional polymers and advanced coatings. For instance, 1-formylpyrrolidine (B1209714) has been identified as a monomer component for gas clathrate inhibitors, which are crucial in the oil and gas industry to prevent the formation of gas hydrates in pipelines. sigmaaldrich.com The incorporation of the pyrrolidine (B122466) moiety can impart specific properties to a polymer, such as altered solubility, thermal stability, and mechanical strength.

While direct polymerization of this compound has not been extensively documented, its structure suggests potential as a precursor for functional polymers. The formyl group could be a site for further chemical modification, allowing for the grafting of other molecules onto a polymer backbone or for cross-linking polymer chains. The presence of the methoxy (B1213986) group could also influence the polymer's properties, potentially enhancing its solubility in certain organic solvents or affecting its interaction with other materials. The development of amine-functional polymers is a significant area of materials science, and pyrrolidine derivatives are valuable reactants in their synthesis. google.com These functional polymers have applications ranging from reactive hardeners in composites to components in drug delivery systems. researchgate.net

Potential Applications in Catalysis

The field of organocatalysis has seen a surge in the use of chiral pyrrolidine derivatives as highly effective catalysts for a wide range of asymmetric reactions. beilstein-journals.org Although direct catalytic applications of this compound are not yet widely reported, its structure contains features that suggest its potential as a chiral ligand or auxiliary in catalytic systems. The pyrrolidine scaffold provides a rigid backbone, which is often desirable in a catalyst to ensure high stereoselectivity.

The presence of both a formyl and a methoxy group offers multiple points for coordination with a metal center or for interaction with substrates through hydrogen bonding or other non-covalent interactions. For example, chiral bisphosphine ligands, which are crucial in transition-metal-catalyzed asymmetric synthesis, can be accessed through innovative synthetic routes, and the development of new ligand scaffolds is an active area of research. rsc.org The potential for this compound to act as a bidentate or monodentate ligand in catalysis, particularly if resolved into its individual enantiomers, is a promising avenue for future investigation. The modification of the formyl or methoxy group could also be used to tune the electronic and steric properties of the molecule, thereby optimizing its performance in a specific catalytic transformation.

Development of Novel Synthetic Methodologies Leveraging its Unique Structure

A significant area of research involving this compound is its synthesis and subsequent use as a versatile intermediate in organic synthesis. The compound is commonly prepared via the electrochemical oxidation of 1-formylpyrrolidine, a process known as the Shono oxidation. mmu.ac.uknih.govresearchgate.net This reaction proceeds through the formation of a highly reactive N-acyliminium ion intermediate. mmu.ac.uknih.gov

The generation of N-acyliminium ions from amides like 1-formylpyrrolidine opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.orgmmu.ac.uknih.govbeilstein-journals.org These reactive intermediates can be trapped by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the pyrrolidine ring. This methodology provides a powerful tool for the construction of complex heterocyclic molecules, including natural products and their analogues. nih.gov

The electrochemical nature of the Shono oxidation also offers advantages in terms of sustainability and process control, aligning with the principles of green chemistry. electrochem.org The ability to generate the reactive N-acyliminium ion "on-demand" and in a controlled manner is a key feature of this synthetic approach. The resulting this compound can then be used as a stable precursor for the regeneration of the N-acyliminium ion under Lewis acidic conditions, or it can be directly employed in subsequent synthetic steps where the formyl and methoxy groups can be further transformed.

Exploration of Analogues and Homologs with Modified Reactivity

The chemical structure of this compound provides a scaffold that can be systematically modified to create a library of analogues and homologs with tailored reactivity. Research into other substituted pyrrolidines has shown that even small changes to the substituents can have a significant impact on the molecule's properties and reactivity.

For example, the replacement of the methoxy group at the 2-position with other alkoxy groups (e.g., ethoxy, isopropoxy) could alter the steric hindrance around the reaction center, influencing the stereochemical outcome of reactions involving the N-acyliminium ion. Similarly, substituting the methoxy group with a hydroxyl group would introduce a site for hydrogen bonding and potentially alter the molecule's solubility and coordinating ability. mmu.ac.uk

Furthermore, the formyl group on the nitrogen atom can be replaced with other acyl groups (e.g., acetyl, benzoyl) to modulate the electronic properties of the N-acyliminium ion intermediate. A more electron-withdrawing acyl group would be expected to increase the reactivity of the iminium ion. The synthesis and reactivity of various N-acylpyrrolidine derivatives have been explored, demonstrating the feasibility of creating a diverse range of analogues. ifremer.fr The study of these analogues would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the discovery of new reagents and catalysts with enhanced performance for specific applications. The development of synthetic routes to various substituted pyrrolidines is an active area of research, driven by the prevalence of the pyrrolidine motif in biologically active molecules and functional materials. emich.eduresearchgate.net

Q & A

Q. What analytical methods are recommended for quantifying 1-formyl-2-methoxypyrrolidine and its substrate in reaction mixtures?

Gas chromatography (GC) with integrated peak area analysis is widely used to determine the yield of this compound. The percentage yield (P%) is calculated using the formula:

where and are the peak areas of the product and substrate (1-formylpyrrolidine), respectively. This method assumes minimal by-product formation under optimized conditions, as validated by clean GC traces .

Q. How can reaction conditions be optimized for synthesizing this compound in continuous flow systems?

Continuous flow electrochemical synthesis can be self-optimized using real-time Fourier Transform Infrared Spectroscopy (FTIR) and GC monitoring. Key parameters include residence time, temperature, and voltage. Automated feedback loops adjust these variables to maximize product yield while minimizing side reactions .

Q. What safety protocols are essential when handling this compound and related pyrrolidine derivatives?

Protective equipment (gloves, goggles, lab coats) is mandatory due to potential skin and respiratory irritation. Reactions involving volatile intermediates should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed of via certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported by-product profiles during this compound synthesis?

Discrepancies in by-product detection often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). A systematic approach involves:

Q. What strategies improve the purification of this compound from complex reaction mixtures?

Advanced purification techniques include:

- Chromatographic separation : Use of silica gel or reverse-phase HPLC with gradient elution.

- Crystallization : Solvent screening (e.g., ethyl acetate/hexane mixtures) to isolate high-purity crystals.

- Distillation : Fractional distillation under reduced pressure for thermally stable batches. GC-MS or LC-MS should confirm purity (>98%) before further use .

Q. How can mechanistic studies elucidate the role of methoxy groups in this compound’s reactivity?

Isotopic labeling (e.g., O in the methoxy group) combined with kinetic isotope effect (KIE) studies can track bond-breaking events. Computational modeling (DFT or MD simulations) further clarifies electronic effects, such as steric hindrance or electron donation from the methoxy substituent .

Q. What methodologies validate the absence of genotoxic impurities in this compound for pharmaceutical applications?

Follow ICH M7 guidelines:

- Ames test : Assess mutagenicity of isolated impurities.

- Threshold of Toxicological Concern (TTC) : Quantify impurities below 1.5 μg/day.

- HPLC-UV/Vis : Detect impurities at ppm levels using validated methods .

Data Contradiction and Reproducibility

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be enhanced?

Yield discrepancies often stem from differences in substrate purity, catalyst aging, or analytical calibration. To improve reproducibility:

Q. How should researchers address conflicting spectral data (e.g., FTIR vs. NMR) for this compound?

Cross-validate using multiple techniques:

- Compare experimental FTIR carbonyl stretches (1680–1700 cm) with literature values.

- Confirm H NMR chemical shifts (e.g., formyl proton at δ 8.1–8.3 ppm) using internal standards like TMS.

- Consult the NIST Chemistry WebBook for benchmark spectra .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.